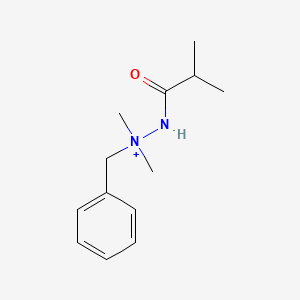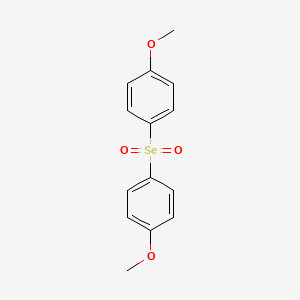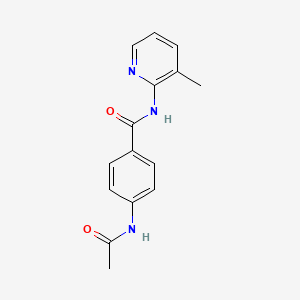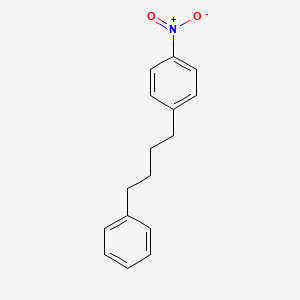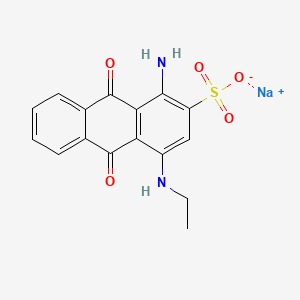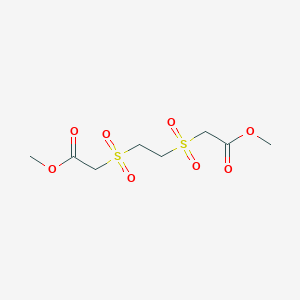
1-Methoxyborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyborinane is an organoboron compound characterized by the presence of a boron atom bonded to a methoxy group and a cyclic structure
Preparation Methods
The synthesis of 1-Methoxyborinane typically involves the reaction of boron trihalides with methanol under controlled conditions. One common method includes the use of boron trichloride (BCl₃) and methanol (CH₃OH) in an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
BCl3+CH3OH→B(OCH3)Cl2+HCl
Further purification and cyclization steps are required to obtain the final this compound product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methoxyborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form boronic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) to yield borane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include mild temperatures and inert atmospheres to prevent decomposition. Major products formed from these reactions include boronic acids, borane derivatives, and substituted borinanes.
Scientific Research Applications
1-Methoxyborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism by which 1-Methoxyborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom’s empty p-orbital allows it to act as a Lewis acid, facilitating the formation of complexes with Lewis bases. This interaction is crucial in catalysis and other chemical processes where this compound is used.
Comparison with Similar Compounds
1-Methoxyborinane can be compared with other organoboron compounds such as:
Boronic Acids: These compounds have a similar boron-oxygen bond but differ in their reactivity and applications.
Boranes: These are simpler boron-hydrogen compounds that are more reactive and less stable than this compound.
Boronic Esters: These compounds are used in similar cross-coupling reactions but have different stability and reactivity profiles.
The uniqueness of this compound lies in its cyclic structure and the presence of the methoxy group, which imparts distinct reactivity and stability compared to other organoboron compounds.
Properties
CAS No. |
38050-70-3 |
|---|---|
Molecular Formula |
C6H13BO |
Molecular Weight |
111.98 g/mol |
IUPAC Name |
1-methoxyborinane |
InChI |
InChI=1S/C6H13BO/c1-8-7-5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
IQVQMFIYHOTZIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
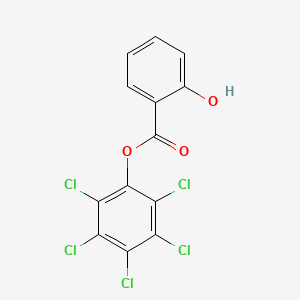
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
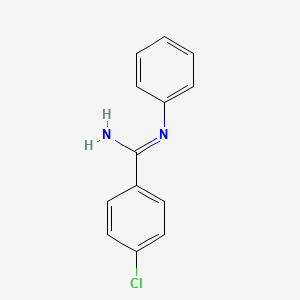
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
